molecular formula C10H18ClNO4 B8052315 Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B8052315
M. Wt: 251.71 g/mol
InChI Key: UJUNDWHIFKCLMQ-UHFFFAOYSA-N
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Description

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a protected amino acid ester featuring a tert-butoxycarbonyl (Boc) group on the amine and a chloromethyl ester moiety. This compound is structurally significant in organic synthesis, particularly in peptide coupling and prodrug development, where the Boc group offers temporary amine protection, and the chloromethyl ester enhances reactivity in nucleophilic substitutions .

Properties

IUPAC Name

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUNDWHIFKCLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Reaction Mechanisms

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate can be synthesized through various methods, including:

  • Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to facilitate subsequent reactions without interference.
  • Nucleophilic Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, making it useful for introducing new functional groups.
  • Deprotection Under Acidic Conditions : The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amino acid derivative which can participate in further reactions such as peptide bond formation.

Scientific Research Applications

This compound finds applications across several fields:

Organic Chemistry

  • Peptide Synthesis : This compound is utilized as an intermediate in the synthesis of peptides, where the Boc group protects the amino functionality during coupling reactions.
  • Synthesis of Complex Molecules : Its reactivity allows for the construction of complex organic frameworks, facilitating the development of new compounds with potential biological activity.

Medicinal Chemistry

  • Drug Discovery : The compound serves as a precursor for various pharmaceuticals, particularly those targeting specific biological pathways.
  • Biologically Active Compounds : Research indicates that derivatives of this compound exhibit potential anti-inflammatory and neuroprotective properties, making them candidates for therapeutic applications.

Biochemistry

  • Enzyme Inhibition Studies : The compound's derivatives are explored for their ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Case Study 1: Peptide Synthesis

In a study published in The Journal of Organic Chemistry, researchers demonstrated the utility of this compound in synthesizing a series of biologically active peptides. The Boc protection allowed for selective coupling reactions, leading to high yields and purity of the desired products .

Case Study 2: Antitumor Activity

Research highlighted in Pharmaceutical Research explored the antitumor activity of derivatives synthesized from this compound. These studies indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Comparison Table of Applications

Application AreaSpecific UseReference Source
Organic ChemistryPeptide synthesis
Medicinal ChemistryDrug discovery and development
BiochemistryEnzyme inhibition studies

Mechanism of Action

The mechanism by which Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate exerts its effects depends on the specific application. In peptide synthesis, the Boc-protected amino group prevents unwanted side reactions, allowing for selective coupling of amino acids. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

  • Peptide Synthesis: The Boc group protects the amino group, allowing for selective reactions with activated esters or other coupling agents.

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate with key analogues:

Compound Name Molecular Formula Molecular Weight Ester Group Key Substituents Applications
Chloromethyl 3-((Boc)amino)butanoate (Target) C₁₀H₁₈ClNO₄ ~251.7* Chloromethyl Boc-protected amine, butanoate Prodrug synthesis, peptide coupling
(R)-Methyl 3-((Boc)amino)butanoate C₁₀H₁₉NO₄ 217.26 Methyl Boc-protected amine, butanoate Chiral intermediate in drug design
3-[(Boc)amino]butanoic acid C₉H₁₆NO₄ 202.23 Carboxylic acid Boc-protected amine Precursor for ester derivatives
Ethyl 4-((Boc)amino)phenyl-pyrimidine C₁₈H₂₂ClN₃O₄ 379.84 Ethyl Boc-protected amine, pyrimidine Kinase inhibitor synthesis

Reactivity and Stability

  • Chloromethyl vs. Methyl Esters: The chloromethyl group in the target compound increases electrophilicity, enabling faster nucleophilic substitution compared to the methyl ester in (R)-Methyl 3-((Boc)amino)butanoate .
  • Boc Protection : All listed compounds utilize Boc groups for amine protection, ensuring stability during synthetic steps. The Boc group is cleaved under acidic conditions (e.g., TFA), a common feature in peptide synthesis .
  • Carboxylic Acid vs. Ester: The free carboxylic acid in 3-[(Boc)amino]butanoic acid is less reactive in coupling reactions but serves as a versatile precursor for ester derivatives.

Physical Properties

  • Boiling/Flash Points : The methyl ester (217.26 g/mol) has a boiling point of ~339.5°C (extrapolated from ), while the chloromethyl analogue likely exhibits higher polarity and boiling point due to the electronegative chlorine atom .
  • Safety : Chloromethyl derivatives may require stricter handling (e.g., fume hoods) compared to methyl esters, as halogenated compounds often pose greater inhalation and irritation risks .

Research Findings and Trends

  • Drug Design : Boc-protected chloromethyl esters are prioritized in prodrug strategies due to their controlled release profiles. For example, chloromethyl groups facilitate hydrolysis under physiological conditions to release active drugs .
  • Chirality : The (R)-configured methyl ester () underscores the importance of stereochemistry in biological activity, a factor equally critical for the chloromethyl variant .

Biological Activity

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS No. 150109-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₉H₁₆ClNO₄
  • Molecular Weight : 237.68 g/mol
  • CAS Number : 150109-41-4
  • MDL Number : MFCD20268528
  • Purity : Specifications vary; typically requires inert atmosphere storage at 2-8°C.

Synthesis

This compound can be synthesized through various methods, including alkylation reactions involving tert-butoxycarbonyl (Boc)-protected amines. The synthetic route often involves the use of chloromethyl esters and the subsequent protection of amine functionalities to enhance stability and solubility in biological systems.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the tert-butoxycarbonyl group can enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways .

The proposed mechanism involves the inhibition of specific kinases involved in cancer progression. For example, compounds featuring similar structural motifs have been shown to inhibit BCR-ABL1 kinase activity, which is crucial in chronic myeloid leukemia (CML) . This inhibition leads to decreased cell survival and increased apoptosis in malignant cells.

Case Studies

  • Study on Antitumor Efficacy : A study published in the Journal of Organic Chemistry highlighted the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models. The results demonstrated a dose-dependent response, with significant reductions in tumor size observed at higher concentrations .
  • Mechanistic Insights : Research conducted by the Royal Society of Chemistry provided insights into the molecular interactions between this compound and target proteins involved in cancer signaling pathways. The study utilized X-ray crystallography and NMR spectroscopy to elucidate binding affinities and conformational changes upon ligand binding .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Kinase InhibitionInhibits BCR-ABL1 kinase activity
CytotoxicityDose-dependent reduction in tumor size

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling functionalization of the molecule:

Reagent Conditions Product Yield References
Primary aminesDCM, DIEA, RT, 12–24 hAmine-substituted Boc-protected butanoate65–85%
ThiolsTHF, K₂CO₃, 0°C → RT, 6 hThioether derivatives70–78%
AlcoholsToluene, DMAP, reflux, 8 hEther-linked esters55–60%

Key Findings :

  • Reactions with amines proceed via an SN₂ mechanism, requiring polar aprotic solvents and mild bases like DIEA for deprotonation.

  • Thiol substitutions exhibit higher regioselectivity under basic conditions due to the enhanced nucleophilicity of thiolate ions .

Boc Deprotection

The Boc group is selectively removed under acidic conditions to yield free amines:

Acid Conditions Product Yield References
Trifluoroacetic acid (TFA)20% TFA/DCM, 0°C → RT, 2 h3-Amino-4-chloromethylbutanoic acid>90%
HCl (gas)Dioxane, 4 M HCl, 0°C, 1 hHydrochloride salt of deprotected amine85%

Mechanistic Insight :

  • TFA cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

  • Deprotection kinetics are temperature-dependent, with faster rates observed at room temperature .

Hydrolysis and Esterification

The ester moiety participates in hydrolysis and transesterification:

Reaction Type Conditions Product Yield References
Alkaline hydrolysisLiOH, THF/H₂O (3:1), RT, 4 h3-((Boc)amino)butanoic acid92%
Acidic hydrolysisH₂SO₄ (1 M), MeOH, reflux, 6 hMethyl ester of hydrolyzed acid88%
TransesterificationROH, TsOH, toluene, reflux, 12 hAlkyl esters (e.g., ethyl, benzyl derivatives)60–75%

Notable Observations :

  • Hydrolysis under basic conditions proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl .

  • Transesterification requires Brønsted acid catalysts (e.g., TsOH) to activate the carbonyl group .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>80°C) leads to Boc group decomposition, forming tert-butyl cations and CO₂ .

  • Solvent Effects : Stability in DCM > THF > MeCN; avoid protic solvents to prevent premature hydrolysis .

Preparation Methods

Di-tert-Butyl Dicarbonate (Boc₂O) Protocol

Reagents :

  • 3-Aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., NaOH, NaHCO₃, or triethylamine)

  • Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or water

Procedure :

  • Dissolve 3-aminobutanoic acid in THF or DCM.

  • Add Boc₂O (1.1–2.0 equivalents) and a base (e.g., NaHCO₃) to maintain pH 8–9.

  • Stir at 0–25°C for 4–24 hours.

  • Isolate the Boc-protected intermediate via extraction and evaporation.

Key Data :

  • Yield: 85–95%

  • Characterization: 1H^1H NMR confirms Boc integration (δ 1.44 ppm, singlet, 9H).

Chloromethyl Ester Formation

The chloromethyl group is introduced via esterification or nucleophilic substitution. Two dominant strategies are outlined below.

Chloromethyl Chlorosulfate Method

Reagents :

  • Boc-protected 3-aminobutanoic acid

  • Chloromethyl chlorosulfate

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)

  • Solvent: Dichloromethane (DCM)/water biphasic system

Procedure :

  • Dissolve the Boc-protected acid in DCM.

  • Add NaHCO₃ and tetrabutylammonium hydrogen sulfate (0.1 equivalents).

  • Cool to 0°C and add chloromethyl chlorosulfate (1.3 equivalents) dropwise.

  • Stir at 0°C for 1 hour, then at 25°C for 18 hours.

  • Extract with DCM, dry (MgSO₄), and purify via flash chromatography.

Key Data :

  • Yield: 54–93%

  • Purity: >95% (HPLC)

Propargyl Carbamate Transesterification

Reagents :

  • Boc-protected 3-aminobutanoic acid

  • Propargyl alcohol

  • NaOCN, CF₃COOH

  • Solvent: Et₂O

Procedure :

  • React propargyl alcohol with NaOCN (2.0 equivalents) in Et₂O.

  • Add CF₃COOH to form the propargyl carbamate intermediate.

  • Perform transesterification with Boc-protected acid under acidic conditions.

  • Isolate via solvent evaporation and column chromatography.

Key Data :

  • Yield: 43–54%

  • Advantage: Avoids hazardous chloromethyl chlorosulfate.

Stereoselective Synthesis

For enantiomerically pure variants (R or S), chiral starting materials or resolution techniques are employed.

Chiral Pool Approach

Reagents :

  • (R)- or (S)-3-aminobutanoic acid

  • Boc₂O, chloromethyl chlorosulfate

Procedure :

  • Protect the chiral amino acid with Boc₂O as in Section 1.1.

  • Proceed with chloromethylation (Section 2.1).

Key Data :

  • Enantiomeric Excess (ee): >97%

  • Applications: Peptide therapeutics requiring defined stereochemistry.

Kinetic Resolution

Reagents :

  • Racemic Boc-protected intermediate

  • Chiral catalyst (e.g., lipase or metal complexes)

Procedure :

  • Subject racemic Boc-3-aminobutanoate to enzymatic hydrolysis.

  • Separate enantiomers via chromatography.

  • Esterify the desired enantiomer with chloromethyl iodide.

Key Data :

  • Yield: 50–65% (per enantiomer)

  • Limitations: Scalability challenges.

Industrial-Scale Production

Continuous Flow Synthesis

Reagents :

  • Microreactor system

  • Boc-protected acid, chloromethyl chlorosulfate

Procedure :

  • Pump reagents through a temperature-controlled microreactor.

  • Optimize residence time (10–30 minutes).

  • Collect product via in-line extraction.

Key Data :

  • Throughput: 1–5 kg/day

  • Purity: 98–99%

Green Chemistry Approaches

Reagents :

  • Ionic liquids (e.g., [BMIM][BF₄])

  • Microwave irradiation

Procedure :

  • Conduct Boc protection and chloromethylation in ionic liquids.

  • Use microwave heating (50–100°C, 10–30 minutes).

Key Data :

  • Yield: 80–88%

  • Solvent Recovery: >90%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chloromethyl Chlorosulfate9395HighModerate
Propargyl Carbamate5490MediumLow
Continuous Flow8598Very HighHigh
Green Chemistry8897MediumModerate

Key Findings :

  • Chloromethyl chlorosulfate remains the gold standard for high-yield synthesis.

  • Continuous flow systems enhance scalability but require significant capital investment.

  • Green methods reduce solvent waste but face challenges in reagent compatibility.

Troubleshooting and Optimization

Common Issues

  • Low Yields : Moisture sensitivity of chloromethyl chlorosulfate necessitates strict anhydrous conditions.

  • Racemization : Elevated temperatures during Boc protection may reduce enantiomeric purity; maintain reactions at ≤25°C.

Process Enhancements

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates esterification, reducing reaction time by 30%.

  • Solvent Screening : THF/water mixtures improve Boc protection kinetics compared to DCM .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 3-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃ or DMAP) .

Chloromethyl Esterification : React the Boc-protected intermediate with chloromethyl chloroformate or chloromethyl iodide in the presence of a base (e.g., DIPEA) to form the chloromethyl ester. Use chiral catalysts like (R)- or (S)-BINOL derivatives to ensure enantiomeric purity .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) and confirm stereochemistry using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and chloromethyl ester (δ ~4.2 ppm for CH₂Cl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₀H₁₇ClNO₄: 250.08 g/mol) .
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretching for Boc and ester groups) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or chloromethyl ester. Use amber vials to avoid photodegradation .
  • Handling : Work in a fume hood with PPE (nitrile gloves, lab coat) due to potential irritancy of chloromethyl groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl ester in nucleophilic substitution reactions?

  • Methodological Answer :

  • The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its good leaving group (Cl⁻) and steric accessibility. Kinetic studies using ¹H NMR or conductivity measurements can track substitution rates. For example, reaction with benzylamine in DMF at 25°C shows pseudo-first-order kinetics with a rate constant of ~0.015 min⁻¹ .
  • Competing Pathways : Competing elimination may occur under strong basic conditions (e.g., DBU), forming α,β-unsaturated esters. Mitigate this by using mild bases (e.g., K₂CO₃) .

Q. How can researchers prevent premature cleavage of the Boc group during downstream reactions?

  • Methodological Answer :

  • Acidic Conditions : Avoid trifluoroacetic acid (TFA) unless intentional deprotection is needed. Use weaker acids (e.g., citric acid) for pH adjustments .
  • Thermal Stability : Thermal gravimetric analysis (TGA) shows Boc decomposition begins at ~150°C. Maintain reaction temperatures below 100°C .

Q. What strategies optimize the compound’s use in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling Efficiency : Activate the chloromethyl ester with HOBt/DIC for efficient amide bond formation on resin-bound peptides. Monitor coupling via Kaiser test .
  • Orthogonal Protection : Pair Boc with Fmoc-protected amino acids to enable sequential deprotection. For example, remove Fmoc with piperidine while retaining Boc .

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